1,3-Difluoro-5-propylbenzene
Overview
Description
1,3-Difluoro-5-propylbenzene is an organic compound with the molecular formula C9H10F2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a propyl group is attached at the 5 position. This compound is a colorless to almost colorless clear liquid with a boiling point of approximately 170°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-propylbenzene can be synthesized through various methods. One common method involves the catalytic elimination of halogen from a 1,3-difluorohalobenzene. This process typically uses a catalyst and specific reaction conditions to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure efficiency and high yield. The reaction conditions are carefully controlled to maintain the desired product quality and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The propyl group can be oxidized to form different products.
Reduction Reactions: The compound can undergo reduction reactions to modify the aromatic ring or the propyl group.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Products with oxidized propyl groups, such as carboxylic acids or aldehydes.
Reduction: Reduced aromatic rings or modified propyl groups.
Scientific Research Applications
1,3-Difluoro-5-propylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their biological interactions.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-propylbenzene involves its interaction with various molecular targets. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The propyl group can also affect the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the propyl group, making it less hydrophobic.
1,3-Difluoro-2-propylbenzene: The propyl group is attached at a different position, affecting its reactivity.
1,4-Difluoro-5-propylbenzene: The fluorine atoms are positioned differently, altering its chemical properties.
Biological Activity
1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound (CAS Number: 183245-00-3) is characterized by the presence of two fluorine atoms at the 1 and 3 positions and a propyl group at the 5 position of the benzene ring. This unique structure influences its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves regioselective functionalization of propylbenzene derivatives. Recent studies have utilized manganese(III) porphyrin catalysts to achieve this transformation under mild conditions, providing a pathway to produce various fluorinated aromatic compounds efficiently .
Biological Activity
The biological activity of this compound has been investigated in several contexts:
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. A study highlighted the antimicrobial effects of various fluorinated aromatic compounds, suggesting that this compound could possess similar properties due to its structural characteristics .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while some fluorinated compounds can exhibit cytotoxic effects at high concentrations, the specific cytotoxicity of this compound remains to be fully elucidated. Comparative studies with related compounds are essential for understanding its safety margins .
Case Studies
Several case studies have explored the biological implications of fluorinated compounds in various applications:
- Antiparasitic Activity : In studies focusing on antiparasitic agents, certain fluorinated compounds have shown promising results against pathogens like Leishmania and Mycobacterium tuberculosis. The selectivity indices indicate that structural modifications can significantly enhance efficacy while reducing cytotoxicity towards mammalian cells .
- Plant Growth Regulation : Research has demonstrated that some fluorinated compounds can act as growth regulators in plants, affecting root development and overall plant health. The implications for agricultural applications are noteworthy, suggesting potential uses for this compound in crop management .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Compound | Activity Type | IC50 (µM) | Selectivity Index | Notes |
---|---|---|---|---|
This compound | Antimicrobial | TBD | TBD | Potentially effective against certain pathogens |
Related Fluorinated Compounds | Antiparasitic | Varies | Varies | Enhanced activity compared to non-fluorinated analogs |
Fluorinated Growth Regulators | Plant Growth Regulation | TBD | TBD | Effects on root development observed |
Properties
IUPAC Name |
1,3-difluoro-5-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNQJKYTXEYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597059 | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183245-00-3 | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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